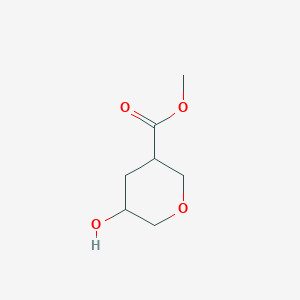
L-Asparagine, N-[2-(acetylamino)-2-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is a derivative of the amino acid asparagine. It plays a crucial role in various biological processes, including protein synthesis and metabolic regulation. This compound is particularly significant in the field of biochemistry and medicine due to its involvement in cellular functions and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] typically involves the acetylation of L-asparagine. One common method includes the reaction of L-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] often utilizes biotechnological approaches. For instance, the use of Escherichia coli engineered to express L-asparaginase synthetase can enhance the production efficiency. The process involves optimizing the fermentation conditions, including substrate concentration, pH, temperature, and agitation rates, to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and acetic acid.
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as hydroxylamine can be used to replace the acetyl group.
Major Products
Hydrolysis: Produces L-asparagine and acetic acid.
Oxidation: Results in the formation of oxo derivatives.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Plays a role in studying protein synthesis and metabolic pathways.
Industry: Utilized in the food industry as a flavor enhancer and in the production of nutritional supplements.
Mecanismo De Acción
The mechanism of action of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] involves its role as a substrate for enzymes such as L-asparaginase. This enzyme catalyzes the hydrolysis of the compound, leading to the production of L-asparagine and acetic acid. The hydrolysis process is crucial in regulating the availability of asparagine, which is essential for protein synthesis and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
L-Asparagine: The parent compound, which lacks the acetyl group.
N-Acetyl-L-aspartic acid: Another derivative with a similar structure but different functional groups.
Uniqueness
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. This modification can influence its solubility, stability, and interaction with enzymes, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)19-11-13(25)12(24)9(6-21)29-14(11)20(16(28)30-17(2,3)4)8(15(26)27)5-10(18)23/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H2,18,23)(H,19,22)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMXQXNJRFGOY-WBXKCMFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N(C(CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N([C@@H](CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)





![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)

![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)
![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)

